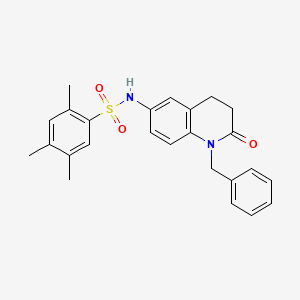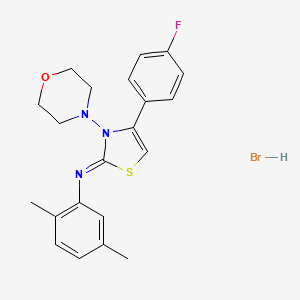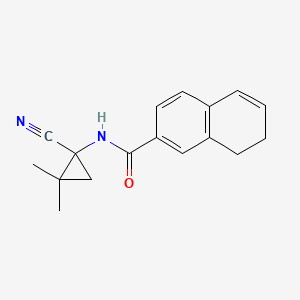
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide, also known as DB-11, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. Specifically, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune responses. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been extensively studied and characterized, making it a reliable compound for use in research. However, one limitation of using 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide and its potential applications in other scientific fields, such as immunology and neurology. Finally, the development of more potent and selective analogs of 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide may lead to the discovery of new therapeutic agents.
Synthesemethoden
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide can be synthesized through a multistep process involving the reaction of 2,4-dimethoxybenzenesulfonyl chloride with furan-2-carbaldehyde, followed by the addition of cyanoacetic acid and subsequent cyclization. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been studied for its potential applications in various scientific fields, including cancer research, neurology, and immunology. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide has been investigated for its immunomodulatory properties, which may have implications in the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
2-cyano-N-(2,4-dimethoxyphenyl)sulfonyl-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c1-22-12-5-6-15(14(9-12)23-2)25(20,21)18-16(19)11(10-17)8-13-4-3-7-24-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIDQNUGYCYDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC(=O)C(=CC2=CC=CO2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,4-dimethoxybenzenesulfonyl)-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976521.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)
![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2976523.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)





![1,3-dibenzyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2976535.png)


![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)
